molecular formula C18H14N5NaO4S2 B14715349 6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt CAS No. 21493-04-9

6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt

Cat. No.: B14715349
CAS No.: 21493-04-9
M. Wt: 451.5 g/mol
InChI Key: SFUMNJKXHFQBPA-UHFFFAOYSA-M
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Description

6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt typically involves a multi-step process:

    Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

    Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a cyclization reaction involving a thiol and an amine.

    Sulfonation: The final step involves the sulfonation of the benzothiazole ring to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye in various applications due to its vibrant color and stability.

    Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.

Biology

    Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures within cells and tissues.

Medicine

    Drug Development:

Industry

    Textile Industry: Used as a dye for fabrics.

    Paper Industry: Employed in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features.

    Congo Red: A well-known azo dye used in histology.

    Sudan III: A lipid-soluble azo dye used in staining.

Uniqueness

6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is unique due to the presence of the benzothiazole ring, which imparts additional stability and specific interactions not seen in simpler azo dyes. This makes it particularly useful in applications requiring high stability and specific binding properties.

Properties

CAS No.

21493-04-9

Molecular Formula

C18H14N5NaO4S2

Molecular Weight

451.5 g/mol

IUPAC Name

sodium;6-methyl-2-[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C18H15N5O4S2.Na/c1-9-3-8-13-15(16(9)29(25,26)27)28-18(19-13)11-4-6-12(7-5-11)21-22-14-10(2)20-23-17(14)24;/h3-8,14H,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1

InChI Key

SFUMNJKXHFQBPA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=NNC4=O)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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